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Halictine 2

Cat. No.: B1576492
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Description

Global Significance of Antimicrobial Peptides (AMPs) in Biological Defense

Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens, including bacteria, fungi, viruses, and parasites. nih.govmdpi.comjabonline.in These naturally occurring molecules are found in virtually all forms of life, from prokaryotes to humans. mdpi.com Their broad-spectrum activity and diverse mechanisms of action make them a crucial area of scientific investigation, especially in the face of rising antimicrobial resistance (AMR) to conventional antibiotics. nih.govmdpi.com The global health crisis posed by AMR necessitates the exploration of novel therapeutic agents, and AMPs represent a promising alternative. nih.govmdpi.com

Overview of Natural Product Discovery in Antimicrobial Research

Historically, natural products and their derivatives have been a primary source of antibiotic drugs. rsc.org The exploration of natural sources, including plants, bacteria, fungi, and animal venoms, continues to be a vital strategy in the search for new antimicrobial compounds. rsc.orgmdpi.comnih.gov Innovations in genomics, analytical chemistry, and high-throughput screening have revitalized natural product research, enabling the discovery of novel chemical structures and modes of action. rsc.orgcdnsciencepub.comacs.org The vast and largely unexplored diversity of natural products offers a rich reservoir for identifying next-generation antimicrobial agents. mdpi.commdpi.com

Introduction to Halictine-2 as a Novel Antimicrobial Peptide

Halictine-2 is a novel antimicrobial peptide that has garnered scientific interest for its potent biological activities. nih.govnih.gov It is a member of the halictine family of peptides, which are characterized by their unique amino acid sequences and structures. nih.goviiitd.edu.in

Halictine-2 is isolated from the venom of the eusocial bee, Halictus sexcinctus, commonly known as the six-banded furrow bee. nih.goviiitd.edu.inwikipedia.org This species of sweat bee is found across Europe and parts of Asia. wikipedia.org The venom of hymenopteran insects, such as bees and wasps, is a known reservoir of bioactive peptides, including AMPs. nih.govmit.eduactascientific.com The isolation of Halictine-2 involved the extraction of venom from the venom reservoirs of H. sexcinctus specimens, followed by purification techniques to separate the peptide. iiitd.edu.in

The discovery of Halictine-2, along with Halictine-1, was first reported in a 2010 study that focused on identifying novel antimicrobial peptides from the venom of Halictus sexcinctus. nih.goviiitd.edu.in The primary sequence of Halictine-2 was determined using methods such as Edman degradation and mass spectrometry. nih.goviiitd.edu.in Initial studies revealed that Halictine-2 exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.goviiitd.edu.in Further research has also demonstrated its activity against the fungus Candida albicans and even some cancer cell lines. novoprolabs.com Subsequent investigations have explored its potential as an anti-parasitic agent, particularly against Leishmania species. nih.govresearchgate.netexplorationpub.com Structural studies using circular dichroism and NMR spectroscopy have shown that Halictine-2 has a propensity to form an α-helical structure, a common feature among many antimicrobial peptides that interact with cell membranes. nih.gov

Properties

bioactivity

Antibacterial

sequence

GKWMSLLKHILK

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Halictine 2

Primary Amino Acid Sequence Determination and Modifications

Methodologies for Sequence Elucidation

The primary amino acid sequence of Halictine-2 was determined to be Gly-Lys-Trp-Met-Ser-Leu-Leu-Lys-His-Ile-Leu-Lys-NH2. iiitd.edu.innih.govresearchgate.net This was established through a combination of powerful analytical techniques.

Mass Spectrometry: Electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry was a key method used in the initial identification and sequencing of Halictine-2. iiitd.edu.innih.govresearchgate.net This technique provided precise mass-to-charge ratio data, allowing for the determination of the peptide's molecular weight and fragmentation patterns, which are crucial for deducing the amino acid sequence. iiitd.edu.inresearchgate.net Further confirmation of the peptide's composition was achieved using an LTQ Orbitrap XL hybrid mass spectrometer, which provided accurate mass measurements. iiitd.edu.in

Edman Degradation: The complete N-terminal amino acid sequence of Halictine-2 was determined using Edman degradation. iiitd.edu.innih.govresearchgate.net This classic method sequentially removes one amino acid residue at a time from the N-terminus of the peptide, which is then identified. This process was repeated for 14 cycles to elucidate the entire sequence of Halictine-2. iiitd.edu.inresearchgate.net

Enzymatic Digestion: To further validate the sequence, enzymatic digestion was employed. iiitd.edu.innih.govresearchgate.net The peptide fragments generated by digestion with α-chymotrypsin were analyzed and found to be consistent with the sequence determined by Edman degradation and mass spectrometry. iiitd.edu.in

Identification of C-Terminal Amidation

A significant post-translational modification identified in Halictine-2 is C-terminal amidation. iiitd.edu.inwindows.net The deconvoluted mass spectra revealed that the peptide is C-terminally amidated, a feature common to many antimicrobial peptides. iiitd.edu.in This amidation is believed to play a role in the peptide's biological activity and stability. researchgate.net

Secondary and Tertiary Structure Analysis

Spectroscopic Investigations of Conformation

The three-dimensional structure of Halictine-2 has been extensively studied using various spectroscopic techniques, which reveal its conformational flexibility and adaptability to different environments. iiitd.edu.innih.govmdpi.comcuni.czresearchgate.netwpmucdn.com

In an aqueous buffer, Halictine-2 primarily exists in a random-coil-like conformation, as indicated by circular dichroism (CD) spectroscopy, which shows a strong negative band around 200 nm. core.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been instrumental in assessing the secondary structure of Halictine-2 in different environments. iiitd.edu.inresearchgate.netmdpi.comcore.ac.uk In water, the peptide is largely unstructured. iiitd.edu.incore.ac.uk However, in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectra show a significant conformational change to a predominantly α-helical structure. iiitd.edu.innih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has provided more detailed insights into the helical conformation of Halictine-2. iiitd.edu.innih.govresearchgate.netcuni.cz NMR studies conducted in a TFE/water mixture confirmed the formation of a helical structure. iiitd.edu.innih.gov Analysis of Nuclear Overhauser Effect (NOE) cross-peaks, 3J(NH,αH) coupling constants, and the chemical shift index (CSI) in 30% TFE solution provided evidence for a helical conformation. researchgate.net

Infrared (IR) Spectroscopy: While less detailed for Halictine-2 specifically, IR spectroscopy is a valuable complementary technique for studying peptide secondary structure, particularly for identifying β-sheet and β-turn content. mdpi.com

Halictine-2 demonstrates a pronounced tendency to adopt an α-helical conformation in anisotropic environments that mimic biological membranes. iiitd.edu.innih.govresearchgate.netmdpi.comcore.ac.uk

In TFE/water mixtures: The α-helical content of Halictine-2 increases with the concentration of TFE, reaching a maximum of approximately 40% in 40% TFE. iiitd.edu.in

In SDS micelles: A similar transition to an α-helical structure is observed in the presence of SDS micelles, with a maximal α-helical fraction of 48% at a 2 mM SDS concentration. iiitd.edu.in

This induced helicity is a key feature of many antimicrobial peptides, as the resulting amphipathic α-helix allows for interaction with and disruption of microbial cell membranes. iiitd.edu.innih.gov

Table 1: Alpha-Helical Content of Halictine-2 in Different Environments

Environmentα-Helical Content (%)Reference
Water~10 iiitd.edu.in
40% TFE40 iiitd.edu.in
2 mM SDS48 iiitd.edu.in

Interestingly, under certain conditions, Halictine-2 can adopt a β-strand conformation and exhibit amyloidogenic properties. core.ac.ukresearchgate.net

In the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, Halictine-2 undergoes a significant conformational change. core.ac.ukscience.gov CD spectroscopy reveals that in the presence of LPS, Halictine-2 adopts a structure with a high proportion of β-sheet content (53.3%). core.ac.uk This LPS-induced transition to a β-strand structure is associated with the formation of amyloid aggregates, which may be integral to its antimicrobial mechanism against Gram-negative bacteria. core.ac.ukresearchgate.net This phenomenon, where an antimicrobial peptide forms amyloid-like structures upon interaction with bacterial components, has been observed for other peptides as well. researchgate.net

Table 2: Secondary Structure of Halictine-2 in the Presence of LPS

ConditionPredominant Secondary Structureβ-Sheet Content (%)Reference
Aqueous BufferRandom-coilNot applicable core.ac.uk
With LPSβ-sheet53.3 core.ac.uk
Analysis of Other Conformational States (e.g., Polyproline II, 3₁₀-helix)

While the α-helical structure is significant for the biological activity of many antimicrobial peptides, including halictines, the role of alternative conformations is also a critical area of study . For the related Halictine-1 (HAL-1) peptides, research has indicated that conformations such as β-sheets, polyproline II (PPII), or the 3₁₀-helix appear to be important for their mechanism of action . In aqueous environments, halictine peptides can show a predominantly unordered structure researchgate.net.

Spectroscopic methods like Electronic Circular Dichroism (ECD) are powerful tools for estimating α-helical content; however, determining the precise proportion of other structures like β-sheets, β-turns, random coils, PPII, or 3₁₀-helices can be challenging, particularly when α-helical structures are strongly present researchgate.net. Studies on Halictine 2 have shown that its conformation is adaptable; for instance, in the presence of lipopolysaccharide (LPS), it can adopt a significant degree of β-strand structure researchgate.net. While direct and extensive analysis of PPII and 3₁₀-helix conformations in this compound is not widely documented, the acknowledged importance of these alternative states in the broader halictine family suggests they may play a role in its biological function .

Computational Modeling of Conformation (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations, have been employed to complement experimental findings and provide deeper insights into the conformational dynamics of this compound researchgate.net. These simulations have been used to study the changes in the peptide's secondary structure upon interaction with model cell membranes .

Research integrating experimental spectroscopy with molecular dynamics calculations has been performed to understand how modifications in the amino acid sequence of halictine peptides affect their structure and interaction with membranes . For this compound, molecular dynamics simulations have shown good alignment with experimental data, reinforcing their utility in characterizing the peptide's structural and dynamic properties researchgate.net. These computational approaches are valuable for modeling how this compound and its analogues behave at the molecular level, particularly their adsorption and conformational shifts at biological surfaces researchgate.net.

Physico-chemical Characteristics: Cationicity and Amphipathicity

The physico-chemical properties of this compound are fundamental to its function as an antimicrobial peptide. Its key characteristics are its distinct cationicity and amphipathicity acs.orgmdpi.com.

Cationicity: this compound is a cationic peptide with a net positive charge of +4 acs.orgresearchgate.net. This positive charge is a crucial feature, facilitating the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria nih.govnih.gov. This attraction is the first step in its membrane-disrupting mechanism of action nih.gov.

Amphipathicity: Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic amino acid residues within the peptide's structure mdpi.com. This property allows this compound to be soluble in aqueous environments while also enabling it to insert into and disrupt the lipid bilayer of microbial membranes mdpi.comexplorationpub.com. The majority of antimicrobial peptides, including this compound, adopt an amphipathic conformation which is critical for their activity mdpi.com. Studies involving amino acid substitutions have underscored the importance of this characteristic. For example, a serine to threonine substitution at position 5 in a this compound analogue was shown to increase its propensity to form α-helices, thereby enhancing its amphipathicity and, consequently, its anti-leishmanial activity researchgate.netx-mol.comnih.gov.

The table below summarizes the key physico-chemical properties of this compound.

Interactive Table: Physico-chemical Data for this compound

Property Value/Description Source(s)
Amino Acid Sequence GKWMSLLKHILK-NH₂ researchgate.net
Number of Residues 12 acs.orgresearchgate.net
Net Charge +4 acs.orgresearchgate.net
Key Feature Cationic and Amphipathic acs.orgmdpi.com

| Conformational Propensity | Adopts α-helical and β-strand structures depending on the environment. researchgate.netresearchgate.netnih.gov | |


Chemical Synthesis and Rational Design of Halictine 2 Analogs

Methodologies for Peptide Synthesis (e.g., Solid-Phase Synthesis)

The synthesis of Halictine 2 and its analogs is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.org This method has become the standard for peptide synthesis due to its efficiency, ease of purification, and amenability to automation. beilstein-journals.org

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.orgmpg.de The process can be broadly summarized in the following repeating cycle:

Attachment: The first amino acid (the C-terminal residue) is anchored to the solid resin. beilstein-journals.org For the synthesis of this compound, which has a C-terminal amide, a resin such as Rink Amide MBHA is typically used. researchgate.net

Deprotection: The N-terminus of the attached amino acid is protected by a temporary chemical group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org This group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine group for the next coupling step. sigmaaldrich.com

Coupling: The next amino acid, with its N-terminus protected by an Fmoc group and its carboxylic acid group activated, is added to the reaction vessel. beilstein-journals.org Activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. peptide.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of the solid-phase approach. beilstein-journals.org

This cycle is repeated until the desired peptide sequence is fully assembled. beilstein-journals.org Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The synthesis of this compound and its numerous analogs has been successfully accomplished using manual SPPS with a standard Nα-Fmoc protocol. researchgate.net

Design Principles for this compound Analogs

Rational design of this compound analogs aims to improve its therapeutic profile by modifying key physicochemical parameters such as cationicity, hydrophobicity, helicity, and amphipathicity. iiitd.edu.in These modifications are achieved through targeted changes to the peptide's primary sequence. iiitd.edu.in

Amino acid substitution is a fundamental strategy for modifying peptide function. In the case of this compound, several substitution approaches have been explored to enhance its biological activity. iiitd.edu.in

Arginine/Lysine (B10760008) Exchanges: Increasing the net positive charge (cationicity) of antimicrobial peptides often correlates with enhanced activity. Researchers have synthesized this compound analogs by replacing neutral or less basic amino acid residues with the highly basic amino acid Lysine (Lys). iiitd.edu.inresearchgate.net For instance, analogs were created by substituting residues in the hydrophilic segment of the α-helix, such as Glycine (Gly) at position 1, Serine (Ser) at position 5, and Histidine (His) at position 9, with Lysine. iiitd.edu.in These substitutions led to analogs with increased potency against certain pathogens. iiitd.edu.in

Serine to Threonine Substitutions: Specific substitutions can dramatically alter biological activity against particular targets. A notable example is the substitution of Serine with Threonine (Thr) at position 5 of this compound (analog designated P5T). researchgate.netnih.gov This single modification significantly enhanced the peptide's anti-leishmanial activity against Leishmania tropica compared to the native peptide. nih.gov The P5T analog showed a greater propensity to form an α-helical structure, which confers amphipathicity and is crucial for its mechanism of action. nih.gov

Table 1: Examples of this compound Analogs Created by Amino Acid Substitution
Analog DesignationParent PeptideModificationObserved EffectReference
HAL-2/2This compoundSer5 → LysSlightly increased potency, improved hemolytic properties. iiitd.edu.in
HAL-2/4This compoundHis9 → LysSlightly increased potency, improved hemolytic properties. iiitd.edu.in
P5TThis compoundSer5 → ThrSignificantly enhanced anti-leishmanial activity. nih.gov
HAL-2/8This compoundTrp3 → D-TrpNo significant change in antimicrobial or hemolytic properties. iiitd.edu.in

Peptide truncation (shortening) and extension (lengthening) are common strategies used to identify the minimal functional domain of a peptide and to optimize its activity and specificity. biorxiv.org By synthesizing a series of progressively shorter or longer analogs, researchers can determine which parts of the sequence are essential for biological function. igem.org

For the halictine family of peptides, truncation was one of the parameters investigated in a broad study of 51 analogs to evaluate the effect of chemical modifications on antimicrobial and hemolytic activities. iiitd.edu.in While detailed results for specific truncated this compound analogs are not extensively published, the general principle is to balance peptide length with activity. Shorter peptides can be more cost-effective to synthesize but may lack the full potency of the parent molecule, whereas extended peptides might show enhanced activity but could also have increased toxicity or production costs. biorxiv.org This approach helps to define the core sequence responsible for the peptide's therapeutic effects.

Amino Acid Substitution Strategies (e.g., Serine to Threonine substitutions, Arginine/Lysine exchanges, D-Amino Acid incorporation)

Advanced Peptide Engineering Approaches

Beyond simple amino acid substitution and truncation, more advanced techniques are being applied to improve the therapeutic potential of peptides like this compound. These methods often involve conjugating the peptide to other molecules to enhance its delivery, stability, and activity profile.

To overcome challenges like low stability and potential toxicity in biological systems, antimicrobial peptides can be conjugated to polymer carriers. nih.gov This approach has been applied to a Halictine-derived oligopeptide (sequence: GKWMKLLKKILK-NH2) by covalently binding it to a polymer carrier. nih.govnih.govresearchgate.net

The goal of these polymer-peptide constructs is to create a stimuli-sensitive drug delivery system. nih.gov The peptide is attached to the polymer via a biodegradable linker that is designed to be cleaved under specific conditions, such as a change in pH or the presence of certain enzymes found at an infection site. nih.govnih.gov For example, linkers have been designed for pH-sensitive hydrolysis, allowing the active peptide to be released in the slightly acidic environment characteristic of bacterial infections or inflamed tissues. nih.govnih.gov This strategy offers several advantages:

Modulated Release: The active peptide is released preferentially at the target site, which can increase local efficacy. nih.gov

Protection: The polymer carrier can protect the peptide from degradation by proteases in the bloodstream, extending its circulation time. nih.gov

Reduced Toxicity: By keeping the peptide inactive while conjugated to the polymer, systemic toxicity can be minimized. nih.gov

Studies have shown that while the polymer-conjugated peptide retained some antibacterial efficacy, its full activity, comparable to the free peptide, was observed upon its release from the carrier in response to a pH decrease. nih.govnih.gov

Table 2: Components of a Halictine-Derived Polymer-Peptide Conjugate
ComponentDescriptionExampleReference
Antimicrobial Peptide (AMP)The active therapeutic agent.An oligopeptide derived from Halictine (GKWMKLLKKILK-NH2). nih.govnih.gov
Polymer CarrierA biocompatible polymer that acts as the delivery vehicle.HPMA (N-(2-hydroxypropyl) methacrylamide)-based copolymer. nih.gov
Biodegradable Linker/SpacerA chemical bridge connecting the peptide and polymer, designed for stimuli-responsive cleavage.Spacers designed for pH-sensitive or enzymatic (e.g., cathepsin B) hydrolysis. nih.gov

Structure Activity Relationship Sar Studies of Halictine 2

Correlation of Amino Acid Sequence Variations with Biological Potency

Halictine-2, with the primary sequence Gly-Lys-Trp-Met-Ser-Leu-Leu-Lys–His-Ile-Leu-Lys-NH2, has been the subject of numerous analog studies to understand the role of specific amino acid residues on its biological function. iiitd.edu.inresearchgate.net Modifications at various positions have revealed critical insights into its mechanism of action.

One significant finding is that the substitution of serine at position 5 with threonine (P5T) markedly enhances the anti-leishmanial activity of Halictine-2. nih.gov This single amino acid change increases the peptide's propensity to form α-helices, which is a key factor in its parasiticidal action. nih.gov

Further studies involving a wide range of synthetic analogs have demonstrated that strategic substitutions can modulate both antimicrobial efficacy and hemolytic side effects. For instance, replacing certain amino acid residues with lysine (B10760008) has been shown to increase the net positive charge, which can lead to improved activity against pathogenic bacteria like Pseudomonas aeruginosa and a reduction in hemolytic activity. iiitd.edu.in Conversely, replacing tryptophan with alanine, which decreases hydrophobicity, results in a significant loss of potency against all tested bacteria. researchgate.net

The following table summarizes the amino acid sequences of Halictine-2 and one of its notable analogs.

PeptideSequenceSource
Halictine-2 Gly-Lys-Trp-Met-Ser-Leu-Leu-Lys–His-Ile-Leu-Lys-NH2 iiitd.edu.inresearchgate.net
P5T analog Gly-Lys-Trp-Met-Thr-Leu-Leu-Lys–His-Ile-Leu-Lys-NH2 nih.gov

Influence of Net Charge and Hydrophobicity on Antimicrobial Efficacy

The antimicrobial activity of Halictine-2 is profoundly influenced by its net positive charge and hydrophobicity. iiitd.edu.inum.edu.my As a cationic peptide, Halictine-2's positive charge facilitates its initial electrostatic attraction to the negatively charged components of microbial cell membranes. mdpi.com Increasing the net positive charge, often by substituting neutral or hydrophobic residues with cationic amino acids like lysine, generally enhances this interaction, leading to a higher concentration of the peptide at the bacterial membrane and boosting its antimicrobial effect. iiitd.edu.inmdpi.com

Hydrophobicity is another critical determinant of Halictine-2's function, governing its ability to partition into the lipid bilayer of the microbial membrane. um.edu.my A certain level of hydrophobicity is essential for the peptide to insert into and disrupt the membrane. However, an excessive increase in hydrophobicity can lead to a loss of antimicrobial specificity and an increase in toxicity towards host cells. um.edu.my

Studies on Halictine-2 analogs have illustrated this delicate balance. For example, a modest reduction in hydrophobicity in some analogs led to decreased hemolytic potency without a substantial loss of antimicrobial activity. researchgate.net Conversely, a significant decrease in hydrophobicity, such as replacing tryptophan with alanine, drastically diminished the peptide's antibacterial efficacy. researchgate.net

The table below details the net charge and a qualitative assessment of the hydrophobicity for Halictine-2.

PeptideNet ChargeHydrophobicity
Halictine-2 +4High

Role of Secondary Structure (e.g., α-helicity, β-sheet formation) in Biological Activity

The secondary structure of Halictine-2, particularly its ability to adopt an α-helical conformation, is crucial for its biological activity. iiitd.edu.in In aqueous solutions, Halictine-2 exists in a largely unstructured or random-coil state. core.ac.uk However, upon interacting with membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a conformational change to form an amphipathic α-helix. iiitd.edu.incore.ac.uk This amphipathic structure, with distinct hydrophilic and hydrophobic faces, is a hallmark of many antimicrobial peptides and is essential for their membrane-disrupting activity. iiitd.edu.innih.gov

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have confirmed the formation of a helical conformation in Halictine-2 in membrane-like environments. iiitd.edu.innovoprolabs.com The α-helical content of Halictine-2 has been measured to be around 40% in 40% TFE. iiitd.edu.in The substitution of serine with threonine at position 5 in the P5T analog was found to increase the propensity for α-helix formation, which correlated with its enhanced anti-leishmanial activity. nih.gov

Interestingly, while α-helicity is necessary, it may not be the sole determinant of Halictine-2's activity. researchgate.netnih.gov Studies have suggested that other conformations, such as β-sheets, may also play a role. researchgate.netnih.gov For instance, in the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, Halictine-2 has been shown to adopt a significant degree of β-strand structure. core.ac.ukresearchgate.net This LPS-induced conformational change may be vital for its antibacterial mechanism against these pathogens. researchgate.net

Impact of Conformational Dynamics and Stability on Bioactivity

The conformational dynamics and stability of Halictine-2 are intrinsically linked to its biological function. The peptide's ability to transition from a disordered state in solution to a structured, membrane-active conformation is a key aspect of its mechanism of action. This conformational flexibility allows it to adapt to different environments and interact effectively with microbial membranes.

The stability of the adopted secondary structure within the membrane environment is also critical. The formation of a stable α-helix allows the peptide to effectively perturb and permeabilize the lipid bilayer. researchgate.net Studies on Halictine-1, a closely related peptide, have shown that structural irregularities, such as the insertion of a proline residue, can disrupt the regular α-helical structure and impact biological activity. nih.gov

Mechanisms of Action of Halictine 2 at the Cellular and Subcellular Levels

Membrane-Mediated Disruptive Mechanisms

The primary mode of action for Halictine-2 involves the targeting and disruption of pathogen cell membranes. researchgate.netexplorationpub.com This process is initiated by the peptide's physical and chemical properties, which facilitate a strong affinity for microbial membranes over host cell membranes.

Interaction with Pathogen Cell Membranes (e.g., Bacterial and Parasitic Membranes)

Halictine-2 demonstrates potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as parasites like Leishmania. core.ac.uknih.gov The initial and critical step in its antimicrobial action is the selective binding to the pathogen's cell surface. explorationpub.comnih.gov This interaction is largely driven by the peptide's cationic nature and its ability to form an amphipathic structure. nih.govacs.org

The cell membranes of bacteria and parasites are rich in anionic components, which creates a net negative charge on their surfaces. explorationpub.comnih.gov Key molecules contributing to this negative charge include lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and phosphatidylglycerol in both Gram-positive and Gram-negative bacteria. nih.govexplorationpub.comcore.ac.uk

Halictine-2 possesses a net positive charge, which facilitates a strong electrostatic attraction to these anionic components. nih.govacs.orgexplorationpub.com This initial binding is a crucial determinant of the peptide's selectivity for microbial cells over the typically zwitterionic membranes of mammalian cells. nih.govacs.org Studies have shown that Halictine-2 interacts strongly with membranes containing anionic lipids like phosphatidylglycerol. nih.govacs.org Furthermore, investigations into the interaction between Halictine-2 and LPS have revealed that LPS can induce structural changes in the peptide, suggesting a direct and significant interaction. core.ac.uk

PeptideAnionic ComponentNature of InteractionConsequence
Halictine-2Lipopolysaccharides (LPS)Electrostatic and structuralInduces β-strand structure in Halictine-2 core.ac.uk
Halictine-2Phosphatidylglycerol (PG)Strong electrostatic attractionPromotes membrane binding and insertion nih.govacs.org

Following the initial electrostatic binding, Halictine-2 inserts itself into the lipid bilayer of the pathogen's membrane. nih.govacs.org This insertion is facilitated by the peptide's amphipathic nature, meaning it has both hydrophobic and hydrophilic regions. nih.govacs.org Upon interacting with the membrane, Halictine-2 often adopts a more ordered secondary structure, such as an α-helix, which positions its hydrophobic residues to interact with the lipid core of the membrane and its hydrophilic residues to remain exposed to the aqueous environment or interact with the lipid headgroups. nih.govacs.org

This insertion process disrupts the normal packing of the lipid molecules, leading to a loss of membrane integrity and permeabilization. nih.govacs.org The membrane becomes leaky, allowing the passage of ions and small molecules that are normally kept separate. nih.govacs.org This disruption of the membrane's barrier function is a key element of Halictine-2's lethal action against pathogens. researchgate.netcore.ac.uk

Electrostatic Interactions with Anionic Membrane Components (e.g., Lipopolysaccharides, Phosphatidylglycerol)

Models of Membrane Perturbation (e.g., Pore Formation, Carpet Model, Detergent-like Mechanisms)

Several models have been proposed to describe how antimicrobial peptides like Halictine-2 disrupt pathogen membranes. explorationpub.comnih.govmdpi.com While the precise mechanism can vary depending on the peptide concentration and the specific lipid composition of the target membrane, the most relevant models for Halictine-2 include:

Pore Formation: In this model, several peptide molecules aggregate and insert into the membrane to form a channel or pore. researchgate.net Evidence for this mechanism comes from observations of distinct pores on the surface of Leishmania promastigotes after exposure to a Halictine-2 analogue. researchgate.netnih.gov These pores would allow for the uncontrolled leakage of cellular contents, leading to cell death.

Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. explorationpub.com Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, causing the formation of micelles and leading to the complete disintegration of the membrane. explorationpub.com

Detergent-like Mechanisms: This is a more general description of membrane disruption where the peptide acts like a surfactant, solubilizing the lipid bilayer. mdpi.com This leads to a loss of membrane integrity without the formation of discrete, stable pores. mdpi.com

The action of Halictine-2 likely involves a combination of these mechanisms, with the predominant model possibly depending on factors such as the peptide-to-lipid ratio. nih.govexplorationpub.com

Experimental Assessment of Membrane Integrity (e.g., Leakage Assays, Flow Cytometry, Microscopy)

The membrane-disrupting activity of Halictine-2 has been confirmed through various experimental techniques:

Leakage Assays: These assays use model membrane systems, such as liposomes or vesicles, loaded with a fluorescent dye like carboxyfluorescein. nih.govacs.org The addition of Halictine-2 to these vesicles causes membrane permeabilization, leading to the leakage of the dye and a measurable increase in fluorescence. nih.govacs.org

Flow Cytometry: This technique can be used to assess membrane integrity in whole cells. core.ac.uk Cells are treated with Halictine-2 and then incubated with a membrane-impermeable dye such as propidium (B1200493) iodide (PI). core.ac.uk If the cell membrane is compromised, PI can enter the cell and bind to nucleic acids, resulting in a fluorescent signal that can be detected by flow cytometry. core.ac.uk Studies have shown that Halictine-2 treatment of E. coli leads to an increase in PI-positive cells, indicating a loss of membrane integrity. core.ac.uk

Microscopy: Direct visualization of membrane damage can be achieved through microscopy techniques. For instance, scanning electron microscopy has been used to observe the formation of distinct pores on the surface of Leishmania promastigotes treated with a Halictine-2 analogue. researchgate.netnih.gov Phase-contrast optical microscopy has also been employed to observe the effects of halictines on giant unilamellar vesicles. nih.govacs.org

Experimental TechniquePrincipleObservation with Halictine-2
Leakage Assays (e.g., Carboxyfluorescein)Measures the release of a fluorescent dye from lipid vesicles. nih.govacs.orgInduces significant leakage from anionic vesicles. nih.govacs.org
Flow Cytometry (with Propidium Iodide)Detects the uptake of a membrane-impermeable dye by cells with compromised membranes. core.ac.ukIncreases the percentage of PI-positive bacterial cells. core.ac.uk
Microscopy (e.g., SEM)Directly visualizes changes in cell morphology and membrane structure. researchgate.netnih.govFormation of pores on the surface of Leishmania promastigotes. researchgate.netnih.gov

Intracellular Targets and Biochemical Perturbations

While membrane disruption is a primary mechanism, evidence suggests that Halictine-2 and its analogues can also have intracellular effects, particularly in parasites like Leishmania. nih.gov After permeabilizing the outer membrane, the peptide can enter the cell and interfere with vital biochemical processes.

In the case of an optimized analogue of Halictine-2 (P5T), exposure of Leishmania promastigotes led to a cascade of intracellular events, including:

Increased generation of reactive oxygen species (ROS). nih.gov

Release of mitochondrial calcium (Ca2+). nih.gov

Loss of mitochondrial membrane potential. nih.gov

A reduction in the total cellular ATP content. nih.gov

These events collectively lead to a bioenergetic and chemiosmotic collapse, culminating in a form of programmed cell death characterized by DNA fragmentation. nih.gov This suggests that in addition to its direct membrane-lytic activity, Halictine-2 can trigger an intracellular death pathway in susceptible pathogens.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A key mechanism of Halictine-2's action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Upon exposure to Halictine-2, susceptible cells exhibit a significant increase in oxygen radicals. nih.gov These highly reactive molecules, which include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can cause widespread damage to cellular components. frontiersin.orgmdpi.com The surge in ROS disrupts the normal redox balance within the cell, leading to a state of oxidative stress that contributes to subsequent cellular damage and eventual cell death. nih.govfrontiersin.org

Mitochondrial Dysfunction and Bioenergetic Collapse

Halictine-2 profoundly impacts mitochondrial function, leading to a catastrophic failure of cellular energy production. nih.govresearchgate.net A modified version of Halictine-2, where serine is substituted with threonine at position 5 (P5T), has been shown to cause a release of mitochondrial Ca2+. nih.gov This event is coupled with a loss of the mitochondrial membrane potential, a critical component for ATP synthesis. nih.govresearchgate.net The disruption of the mitochondrial membrane potential leads to a significant reduction in the total ATP content of the cell. nih.gov This bioenergetic collapse, characterized by ATP depletion, cripples essential cellular processes that are dependent on a steady supply of energy. nih.govfrontiersin.org

Nucleic Acid Interaction and DNA Fragmentation

Halictine-2 has been observed to interact with nucleic acids, culminating in DNA fragmentation, a hallmark of apoptosis or programmed cell death. nih.govexplorationpub.com Following the cascade of events initiated by oxidative stress and mitochondrial dysfunction, the cell's genetic material is targeted. nih.gov This interaction leads to the cleavage of DNA into smaller fragments, a process that irreversibly damages the cell's blueprint and prevents further replication and protein synthesis. nih.govqiagen.com The fragmentation of DNA is a critical step in the cell death pathway induced by Halictine-2. nih.gov

Protein Aggregation and Amyloid Formation as a Mechanism

Research indicates that Halictine-2 can undergo a structural transition and form amyloid-like aggregates, particularly in the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net In an aqueous environment, Halictine-2 typically adopts an α-helical structure. acs.org However, upon interacting with LPS, it transitions to a β-sheet conformation, which is a key characteristic of amyloid fibrils. researchgate.net This LPS-induced amyloid formation is suggested to be a vital part of its antimicrobial activity, potentially by disrupting the bacterial membrane or sequestering essential components. nih.govresearchgate.net

FeatureDescription
Inducing Agent Lipopolysaccharide (LPS) nih.govresearchgate.net
Initial Structure α-helical acs.org
Final Structure β-sheet researchgate.net
Resulting Formation Amyloid aggregates researchgate.net
Proposed Role Antimicrobial activity nih.govresearchgate.net

Biological Activities of Halictine 2 in Diverse Research Models

Anti-Bacterial Efficacy

Halictine-2 exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of the bacterial membrane.

Research has shown that Halictine-2 and its analogs are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One of its synthetic analogs demonstrated a minimum inhibitory concentration (MIC) of 9 µmol/L against MRSA. researchgate.net The antibacterial action is associated with the peptide's ability to interact with and disrupt the bacterial membrane. explorationpub.com

Halictine-2 has also shown potent activity against Gram-negative bacteria. nih.govresearchgate.net Studies on analogs of Halictine-2 have focused on enhancing its activity against pathogenic strains like Pseudomonas aeruginosa. researchgate.net The interaction of Halictine-2 with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial to its antibacterial mechanism. nih.gov This interaction can induce a structural change in Halictine-2, leading to the formation of amyloid-like structures that play a role in its antimicrobial action. nih.gov

Interactive Data Table: Antibacterial Activity of Halictine-2 and its Analogs

Peptide/AnalogBacterial StrainActivityReference
Halictine-2Gram-positive bacteriaPotent activity nih.govresearchgate.net
Halictine-2Gram-negative bacteriaPotent activity nih.govresearchgate.net
Halictine-2 AnalogStaphylococcus aureus (MRSA)MIC = 9 µmol/L researchgate.net
Halictine-2 AnalogPseudomonas aeruginosaIncreased activity with modifications researchgate.net

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. Analogs of Halictine-2 have been investigated for their ability to inhibit the formation of bacterial biofilms. A synthetic analog of Halictine-2 demonstrated a biofilm inhibition concentration (BIC50) of 14 µmol/L against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Furthermore, incorporating a 12-amino-acid synthetic analogue of Halictine-2 into polymethylmethacrylate bone cement was found to prevent the formation of MRSA biofilms on over 80% of the implants. mdpi.com

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

Anti-Parasitic Efficacy

Beyond its antibacterial properties, Halictine-2 has emerged as a promising agent against protozoan parasites of the Leishmania species. researchgate.netnih.govmdpi.com

Halictine-2 has demonstrated significant in vitro anti-leishmanial activity against both the free-swimming promastigote and the intracellular amastigote forms of the parasite. researchgate.netnih.gov A modified version of Halictine-2, where serine at position 5 was substituted with threonine (P5T), showed enhanced anti-leishmanial activity. researchgate.netnih.gov This analog was effective in reducing the intracellular amastigote burden in an in vitro infection model. researchgate.netnih.gov The activity of Halictine-2 and its analogs against Leishmania is notable because these parasites are responsible for leishmaniasis, a group of diseases with significant global health impact. researchgate.netmdpi.com

The mechanism of action of Halictine-2 against Leishmania involves the disruption of the parasite's cellular integrity. researchgate.netnih.gov Exposure of Leishmania promastigotes to the P5T analog of Halictine-2 resulted in the formation of distinct pores on the parasite's membrane. researchgate.netnih.gov This membrane disruption leads to a cascade of events, including increased production of reactive oxygen species, release of mitochondrial calcium, loss of mitochondrial membrane potential, and a decrease in total ATP content. researchgate.netnih.govx-mol.com These biochemical alterations ultimately result in a rapid bioenergetic and chemiosmotic collapse, leading to a form of programmed cell death in the parasite that resembles apoptosis, characterized by DNA fragmentation. researchgate.netnih.govnih.gov Modified halictine has been shown to induce apoptosis in Leishmania parasites. nih.govpreprints.orgpreprints.org

Interactive Data Table: Anti-Leishmanial Activity of Halictine-2 and its Analog (P5T)

PeptideLeishmania FormEffectCellular ResponseReference
Halictine-2Promastigotes & AmastigotesSignificant in vitro activity- researchgate.netnih.gov
P5T AnalogPromastigotesEnhanced anti-leishmanial activityPore formation, membrane collapse researchgate.netnih.gov
P5T AnalogIntracellular AmastigotesReduced parasite burden- researchgate.netnih.gov
Modified HalictineLeishmania parasitesInduces apoptosisLoss of mitochondrial membrane potential nih.govpreprints.orgpreprints.org

In vitro Activity against Leishmania spp. (e.g., Promastigotes, Intracellular Amastigotes)

Anti-Fungal Efficacy (e.g., Candida albicans)

Halictine-2, an antimicrobial peptide isolated from the venom of the eusocial bee Halictus sexcinctus, has demonstrated notable anti-fungal properties, particularly against various Candida species, including the common human pathogen Candida albicans. acs.org Research indicates that Halictine-2 and its synthetic derivatives can effectively inhibit the growth of and kill Candida cells. nih.govresearchgate.net

The primary mechanism of its anti-fungal action involves the rapid permeabilization of the fungal cell membrane, leading to the leakage of essential cytosolic components and subsequent cell death. nih.gov Studies have shown that the efficacy of halictines is influenced by the lipid composition of the fungal membrane. nih.gov Specifically, the presence of sterols in the plasma membrane appears to be crucial for the peptide's activity. nih.gov This is supported by findings that pre-treatment of Candida cells with inhibitors of sterol synthesis, such as terbinafine (B446) and fluconazole, significantly reduces the killing efficacy of Halictine-2. preprints.org Conversely, when combined with amphotericin B, a polyene antifungal that also targets membrane sterols, the killing efficacy of the peptides is enhanced. nih.govpreprints.org

The potency of Halictine-2 and its derivatives can be species-specific, with varying levels of activity observed against different Candida species. nih.govresearchgate.net For instance, Halictine-2 has a reported Minimum Inhibitory Concentration (MIC) of 6-7 µM against C. albicans.

Interactive Data Table: Anti-Fungal Activity of Halictine-2

Compound Target Organism Activity Metric Value Reference
Halictine-2 Candida albicans MIC 6-7 µM
Halictine-2 Derivatives Candida species - Species-specific activity nih.govresearchgate.net

Anti-Cancer Activity in Select Cell Lines (e.g., Hela S3, CRC SW480, CCRF-CEM)

In addition to its antimicrobial properties, Halictine-2 has exhibited cytotoxic activity against several human cancer cell lines. nih.govresearchgate.net Research has demonstrated its ability to induce cell death in cervical cancer cells (HeLa S3), colon carcinoma cells (CRC SW480), and T-lymphoblastoid leukemia cells (CCRF-CEM). science.gov

The cytotoxic effect of Halictine-2 on these cancer cell lines is dose-dependent, with reported IC50 (half-maximal inhibitory concentration) values ranging from 12 to 35 µM. Among the tested cell lines, HeLa S3 cells have been shown to be particularly sensitive to the cytotoxic effects of halictine analogs. nih.govresearchgate.net Studies on related antimicrobial peptides from wild bee venom suggest that these peptides can enter mammalian cells, with their concentration being highest near the nucleus and in structures resembling mitochondria. nih.govresearchgate.net This entry into the cells is often paralleled by the fragmentation of mitochondria and a loss of their membrane potential, ultimately leading to cell death. nih.govresearchgate.net

Interactive Data Table: Anti-Cancer Activity of Halictine-2

Compound Cell Line Activity Metric Value Reference
Halictine-2 HeLa S3 IC50 12-35 µM
Halictine-2 CRC SW480 IC50 12-35 µM
Halictine-2 CCRF-CEM IC50 12-35 µM

Cellular Selectivity and Differential Activity in Model Systems (e.g., towards prokaryotic vs. eukaryotic cells)

A significant aspect of the biological activity of Halictine-2 is its differential action on prokaryotic and eukaryotic cells. acs.orgmdpi.comnih.gov This selectivity is a hallmark of many antimicrobial peptides and is crucial for their potential as therapeutic agents.

Prokaryotic cells, such as bacteria, lack a nucleus and other membrane-bound organelles, and their cell membranes often have a different composition compared to eukaryotic cells. libretexts.orgbccampus.calivescience.com The cell walls of bacteria, particularly the presence of components like peptidoglycan, also distinguish them from eukaryotic cells. bccampus.ca Halictine-2 demonstrates high activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range for many species. The proposed mechanism involves the disruption of the bacterial membrane, possibly through the formation of pores, which leads to cell lysis. mdpi.commedvik.cz

In contrast, while Halictine-2 does exhibit activity against eukaryotic cells, such as fungal and cancer cells, it often shows a degree of selectivity. nih.govresearchgate.net For example, a study on a modified version of Halictine-2 showed it could kill the Leishmania parasite with negligible hemolytic activity towards mouse macrophages and human erythrocytes, indicating a selective toxicity towards the parasite over mammalian cells. nih.gov The interaction of halictines with model membranes has shown that they interact more strongly with anionic membranes, which are more representative of microbial membranes, compared to the zwitterionic membranes typical of eukaryotic cells. acs.orgnih.gov However, they are still capable of permeabilizing zwitterionic membranes to some extent. acs.orgnih.gov This differential interaction is thought to be a key factor in their cellular selectivity.

Advanced Methodologies and Analytical Approaches in Halictine 2 Research

Biophysical Techniques for Peptide-Membrane Interaction Studies

The interaction between Halictine-2 and cell membranes is a critical aspect of its antimicrobial activity. Biophysical techniques provide quantitative data on the thermodynamics, stability, and surface charge alterations that occur during these interactions. A comprehensive study investigated the action of Halictine-2 on large unilamellar vesicles (LUVs) designed to mimic eukaryotic (zwitterionic POPC) and microbial (anionic POPC/POPG) membranes. acs.orgnih.gov

Isothermal Titration Calorimetry (ITC) is used to directly measure the thermodynamic parameters of peptide-membrane binding. harvard.eduwinthrop.edu For Halictine-2, ITC experiments show that its interaction with anionic membranes is a spontaneous and exothermic process. acs.orgnih.gov The binding affinity is significantly higher for these negatively charged model membranes compared to neutral ones. acs.orgnih.gov

ParameterInteraction with Anionic Membranes (POPC/POPG)Interaction with Zwitterionic Membranes (POPC)
Binding Constant (Kₐ) 10³–10⁴ M⁻¹ acs.orgnih.gov~10²–10³ M⁻¹ acs.orgnih.gov
Enthalpy (ΔH) Exothermic (Favorable) acs.orgnih.govMilder interaction acs.orgnih.gov
Stoichiometry (n) Data not availableData not available

This interactive table summarizes the thermodynamic parameters of Halictine-2 binding to model membranes as determined by Isothermal Titration Calorimetry.

Dynamic Light Scattering (DLS) measures the size distribution of particles in suspension and is used to monitor peptide-induced vesicle aggregation. youtube.commicrotrac.com Studies on Halictine-2 show that at low peptide-to-lipid ratios, the peptide binds to and permeabilizes vesicles without causing significant changes in their size. acs.orgnih.gov However, extensive vesicle aggregation is observed at higher concentrations of the peptide. acs.orgnih.gov

Zeta-Potential Measurements determine the surface charge of vesicles. colostate.educolloidal-dynamics.com Since Halictine-2 is a cationic peptide (net charge +4), its binding to anionic vesicles is expected to neutralize their negative surface charge. acs.org Zeta-potential measurements confirm this, showing that the addition of Halictine-2 to anionic POPC/POPG vesicles leads to a progressive neutralization of the surface charge, which can eventually become positive at high peptide concentrations, leading to aggregation. acs.orgnih.gov

Advanced Spectroscopic Methods for Detailed Structural Insights

Spectroscopic methods are essential for determining the secondary and tertiary structure of Halictine-2, particularly the conformational changes that occur when it transitions from an aqueous environment to a membrane-bound state.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the helical conformation of Halictine-2 in membrane-mimicking environments like a trifluoroethanol (TFE)/water mixture. researchgate.net While both Halictine-1 and Halictine-2 form helical structures, Halictine-1 was noted to have a slightly higher propensity for this conformation. researchgate.net Further studies have highlighted that interactions between Halictine-2 and lipopolysaccharides (LPS), a major component of Gram-negative bacteria outer membranes, can induce a significant degree of β-strand structure. core.ac.uk

Circular Dichroism (CD) and Infrared (IR) Spectroscopy are complementary techniques used to study the secondary structure of peptides. mdpi.comnih.gov

Circular Dichroism (CD): In aqueous solutions, Halictine-2, like its analogs, exists in a predominantly unordered or random coil structure. researchgate.netmdpi.com In the presence of membrane mimetics such as TFE or sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectra show a distinct shift to a double negative minimum around 205 and 222 nm, which is characteristic of an α-helical structure. researchgate.netmdpi.com This indicates that the peptide folds into an amphipathic α-helix upon encountering a hydrophobic environment, a key feature for membrane interaction. acs.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides further details, particularly on β-sheet and β-turn content. mdpi.comnih.gov Studies on related Halictine peptides show that while the α-helical structure is important, other conformations may also play a role in their biological activity. mdpi.comnih.gov For Halictine-2, its interaction with LPS was shown by CD to induce β-strand formation. core.ac.uk

TechniqueFinding for Halictine-2Reference
High-Resolution NMR Confirms α-helical conformation in TFE/water. researchgate.net
Shows induction of β-strand structure upon interaction with LPS. core.ac.uk
Circular Dichroism (CD) Predominantly unordered structure in aqueous solution. researchgate.netmdpi.com
Folds into an α-helix in membrane-mimicking environments (TFE, SDS). acs.orgnih.govresearchgate.net
Infrared (IR) Spectroscopy Complements CD data, sensitive to β-sheet/β-turn structures. mdpi.comnih.gov

This interactive table summarizes the key findings from advanced spectroscopic methods used in Halictine-2 research.

Fluorescence-Based Assays for Real-time Cellular Events and Membrane Dynamics

Fluorescence-based assays are powerful tools for observing the real-time effects of Halictine-2 on both model lipid vesicles and living cells. halric.eufrontiersin.org

A common assay involves entrapping a fluorescent dye, such as carboxyfluorescein , within LUVs at a concentration where its fluorescence is self-quenched. acs.orgnih.gov The addition of a membrane-permeabilizing agent like Halictine-2 causes the dye to leak out, resulting in dequenching and a measurable increase in fluorescence. acs.orgnih.gov These experiments demonstrate that Halictine-2 effectively permeabilizes anionic membranes even at very low peptide/lipid molar ratios. acs.orgnih.gov The interaction and subsequent permeabilization of zwitterionic membranes are significantly milder but still notable. acs.orgnih.gov

In studies involving live cells, such as bacteria or parasites, membrane-impermeable fluorescent dyes like propidium (B1200493) iodide (PI) are used. core.ac.ukacs.org PI can only enter cells with compromised membrane integrity, where it intercalates with nucleic acids and fluoresces strongly. core.ac.ukfrontiersin.org Flow cytometry and fluorescence microscopy using PI have shown that Halictine-2 and its analogs can damage the cell membranes of E. coli and Leishmania promastigotes, leading to dye uptake. core.ac.ukresearchgate.netnih.gov For instance, an analog of Halictine-2 (P5T) was shown to cause biochemical alterations in Leishmania, including the generation of reactive oxygen species and a release of mitochondrial Ca²⁺, leading to a collapse in the mitochondrial membrane potential. nih.gov

Microscopic Techniques for Cellular and Subcellular Visualization

Direct visualization through microscopy provides compelling evidence of the morphological changes induced by Halictine-2 on both model membranes and target cells.

Phase Contrast Optical Microscopy has been used to observe the effect of Halictine-2 on giant unilamellar vesicles (GUVs). acs.orgnih.govresearchgate.net These studies visualize the peptide's ability to permeabilize the GUVs, leading to changes in their structure and eventual collapse, corroborating the findings from fluorescence leakage assays. acs.orgnih.govdoi.org

Electron Microscopy (EM), including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers higher resolution to view subcellular damage. uu.nl

SEM analysis of Leishmania promastigotes treated with a Halictine-2 analog (P5T) revealed the formation of distinct pores on the parasite's membrane, suggesting a mechanism that disrupts cellular integrity. nih.gov

TEM studies on bacteria treated with related antimicrobial peptides have shown total disintegration of the bacterial cells, including damage to the cell wall and membrane. acs.orgnih.gov While specific TEM images for Halictine-2 were not in the provided sources, this technique is a standard and powerful tool in the field to confirm membrane disruption and intracellular chaos. nih.gov

Bioinformatics and In Silico Approaches for Peptide Design and Prediction

Computational methods are increasingly used to predict the properties of antimicrobial peptides and to guide the rational design of new, more effective analogs. brieflands.comnih.gov In silico tools can analyze a peptide's primary sequence to predict its physicochemical properties, secondary structure, and potential antimicrobial activity. brieflands.comnih.gov

Halictine-2 (UniProt ID: P0CF90, APD ID: AP01923) has been used as a reference peptide in bioinformatics studies. brieflands.comnih.govresearchgate.net When designing novel antimicrobial peptides, researchers often compare the predicted characteristics and sequence homology of their new designs against a database of known active peptides, including Halictine-2. brieflands.comnih.gov Online servers and databases like CAMP (Collection of Anti-Microbial Peptides), HeliQuest, and PEP-FOLD are used to:

Identify potential antimicrobial regions within larger proteins. brieflands.comresearchgate.net

Predict key properties such as charge, hydrophobicity, and hydrophobic moment. nih.gov

Model the three-dimensional structure and helical wheel projection to visualize amphipathicity. researchgate.net

For example, a study designing a new peptide from cathelicidin-2 identified Halictine-2 as one of the known peptides with sequence similarities to their designed molecule, helping to anticipate its potential antibacterial properties. brieflands.comnih.gov Such in silico approaches are invaluable for pre-screening candidates and formulating hypotheses before undertaking more costly and time-consuming experimental synthesis and testing. researchgate.net

Future Research Directions and Potential Applications of Halictine 2 As a Research Tool

Elucidation of Additional Biological Targets and Activities

Initial research has primarily focused on the antimicrobial and anti-leishmanial properties of Halictine 2. novoprolabs.comnih.gov However, the full spectrum of its biological activities remains to be explored. Future research should aim to identify additional molecular targets and cellular pathways modulated by this peptide.

This compound has demonstrated significant in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, Candida albicans, and Leishmania parasites. novoprolabs.comnih.govresearchgate.net Studies have shown its efficacy against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. novoprolabs.com Furthermore, it exhibits cytotoxic effects against cancer cell lines such as HeLa S3 and CCRF-CEM. novoprolabs.com A significant finding is its potent activity against both the promastigote and amastigote stages of Leishmania, suggesting its potential as an anti-parasitic agent. nih.govresearchgate.netx-mol.com

The mechanism of its anti-leishmanial action involves the disruption of the parasite's cellular integrity by forming pores in the membrane. nih.govresearchgate.net This leads to a cascade of events including the generation of reactive oxygen species, mitochondrial Ca2+ release, loss of mitochondrial membrane potential, and a reduction in ATP content, ultimately causing cell death. nih.govx-mol.com

Future investigations could explore its potential antiviral, immunomodulatory, or neurological activities. Given that many venom-derived peptides interact with ion channels and receptors, screening this compound and its analogs against a panel of these targets could reveal novel functionalities.

Development of Highly Potent and Selective this compound Analogs for Research Probes

The native sequence of this compound provides a foundation for the rational design of analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Researchers have already synthesized numerous analogs of Halictine 1 and this compound to understand the role of specific amino acid residues. iiitd.edu.in For instance, a serine to threonine substitution at position 5 in a this compound analog (P5T) significantly enhanced its anti-leishmanial activity. nih.govresearchgate.net This modification increased the peptide's propensity to form an α-helical structure, which is crucial for its membrane-disrupting activity. nih.gov Other modifications, such as replacing tryptophan with more hydrophobic residues like L-3-(1-naphthyl)alanine, have been shown to increase potency against certain bacteria. iiitd.edu.in

A promising approach is the development of analogs with reduced toxicity to eukaryotic cells while maintaining high antimicrobial efficacy. One such analog, the oligopeptide PEP (GKWMKLLKKILK-NH2), derived from Halictine, has demonstrated high antimicrobial activity with low toxicity. researchgate.netnih.gov Another synthetic analog of this compound, when incorporated into bone cement, effectively prevented the formation of MRSA biofilms. mdpi.com

Future efforts should focus on creating a diverse library of this compound analogs. These can be screened to identify probes with high affinity and specificity for particular cell types (e.g., specific cancer cells), microbial species, or even intracellular organelles. The introduction of photo-cross-linkers or fluorescent tags into these analogs would facilitate the identification of their binding partners and allow for visualization of their interactions within cellular systems.

Table 1: Biological Activities of this compound and its Analogs

Peptide/Analog Target Organism/Cell Line Activity Reference
This compound Bacillus subtilis MIC: 0.8-7.7 µM novoprolabs.com
Staphylococcus aureus MIC: 0.8-7.7 µM novoprolabs.com
Escherichia coli MIC: 0.8-7.7 µM novoprolabs.com
Pseudomonas aeruginosa MIC: ~45 µM novoprolabs.com
Candida albicans MIC: 6-7 µM novoprolabs.com
HeLa S3, CRC SW480, CCRF-CEM IC50: 12-35 µM novoprolabs.com
Leishmania spp. Anti-leishmanial nih.govresearchgate.net
P5T (analog) Leishmania spp. Enhanced anti-leishmanial activity nih.govresearchgate.net
PEP (analog) Bacteria High antimicrobial activity, low toxicity researchgate.net
This compound analog MRSA Biofilm prevention mdpi.com

Strategies for Enhancing Peptide Stability and Delivery in Experimental Systems

A significant hurdle for the application of peptides as research tools is their susceptibility to proteolytic degradation and poor membrane permeability. nih.govalliedacademies.org Several strategies can be employed to enhance the stability and delivery of this compound.

Structural Modifications: Cyclization of the peptide backbone can increase resistance to proteases. nih.govalliedacademies.org The incorporation of non-natural D-amino acids instead of L-amino acids can also enhance stability without necessarily compromising activity. nih.gov

Polymer Conjugation: Attaching this compound or its analogs to polymer carriers, such as HPMA copolymers, can improve stability and enable controlled release. researchgate.netnih.gov Studies have shown that a Halictine-derived peptide (PEP) can be linked to a polymer via biodegradable spacers, allowing for pH-sensitive release and reactivation of its antimicrobial properties. nih.gov

Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation and facilitate its delivery to specific cellular compartments. mdpi.comnih.gov The use of graphene-silver nanocomposites has been shown to enhance the delivery and efficacy of other antimicrobial peptides. mdpi.com

These stabilization and delivery strategies are critical for enabling the use of this compound as a reliable probe in complex biological environments and for in vivo experiments.

Comparative Analysis with Other Natural and Synthetic Antimicrobial Peptides

To fully appreciate the potential of this compound as a research tool, it is essential to compare its properties with other well-characterized antimicrobial peptides (AMPs).

This compound belongs to a broad class of AMPs that includes cecropins, defensins, and cathelicidins. explorationpub.commdpi.comjabonline.in Like many other AMPs, it is cationic and amphipathic, properties that are key to its membrane-disrupting mechanism. nih.govacs.org However, at only 12 amino acids, this compound is among the shorter linear AMPs found in nature, which makes its synthesis and modification more straightforward and cost-effective. iiitd.edu.inacs.org

A comparative analysis should focus on:

Mechanism of Action: While this compound appears to act via pore formation, other AMPs may have different or additional mechanisms, such as inhibiting intracellular processes. researchgate.netnih.gov For example, some peptides are known to translocate across the membrane and interact with intracellular targets like DNA. nih.gov

Selectivity: Comparing the hemolytic activity and cytotoxicity of this compound with peptides like Magainin II or LL-37 can provide insights into its therapeutic index and potential for developing cell-type specific probes. mdpi.com

Structural Motifs: While this compound adopts an α-helical structure in membrane-mimicking environments, other AMPs may feature β-sheet or extended structures. iiitd.edu.inacs.org Understanding these differences can aid in the design of novel peptides with tailored properties.

Table 2: Comparison of this compound with Other Antimicrobial Peptides

Peptide Source Structure Key Characteristic Reference
This compound Bee venom (Halictus sexcinctus) α-helical, linear Short (12 aa), potent anti-leishmanial activity iiitd.edu.inresearchgate.net
Cecropins Silk moth (Hyalophora cecropia) α-helical, linear Broad-spectrum antibacterial activity explorationpub.comexplorationpub.com
Defensins Mammalian neutrophils β-sheet, disulfide-bonded Role in innate immunity, broad-spectrum activity explorationpub.comjabonline.in
LL-37 Human (Cathelicidin family) α-helical, linear Antimicrobial and immunomodulatory functions explorationpub.com
Dragomide E Cyanobacteria (Lyngbya majuscula) Linear lipopeptide Anti-leishmanial activity explorationpub.comexplorationpub.com

Role of this compound as a Molecular Probe for Fundamental Biological Processes

The ability of this compound to interact with and disrupt biological membranes makes it a valuable tool for studying membrane biophysics and peptide-lipid interactions.

Probing Membrane Composition and Dynamics: The interaction of this compound with membranes is sensitive to the lipid composition. nih.govacs.org It interacts more strongly with anionic membranes, which mimic bacterial membranes, than with zwitterionic membranes, which are characteristic of eukaryotic cells. nih.govacs.orgacs.org This selectivity can be exploited to develop probes that can differentiate between different membrane types or even specific lipid domains.

Investigating Membrane Permeabilization: Labeled this compound analogs can be used to visualize and quantify membrane permeabilization in real-time. Techniques like fluorescence microscopy and leakage assays using vesicles loaded with fluorescent dyes can provide detailed information about the kinetics and mechanism of pore formation. nih.govacs.org

Studying Amyloid Formation: Interestingly, this compound has been shown to form amyloid-like aggregates in the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net This suggests that this compound could be used as a molecular probe to study the process of amyloid formation at membrane interfaces, which is relevant to both its antimicrobial activity and potentially to diseases associated with amyloid deposition. researchgate.net The transition from an α-helical to a β-sheet structure upon interaction with LPS is a key finding in this context. researchgate.net

By systematically modifying its sequence and employing advanced biophysical techniques, this compound can be developed into a versatile molecular probe to elucidate fundamental biological processes related to membrane structure, function, and pathology.

Q & A

Basic Research Questions

Q. How can researchers identify key variables when studying social behavior in Halictine bees?

  • Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables such as environmental conditions (e.g., temperature, soil moisture), genetic markers, and behavioral traits (e.g., caste differentiation, foraging patterns). Prioritize variables that align with evolutionary hypotheses, such as eusociality drivers . Literature reviews should focus on comparative studies of related species (e.g., Halictus latisignatus) to identify understudied factors .

Q. What experimental design principles ensure reproducibility in Halictine bee studies?

  • Methodological Approach :

  • Follow NIH guidelines for reporting experimental conditions, including detailed descriptions of nesting environments, specimen collection protocols, and ethical approvals .
  • Provide raw data (e.g., nest architecture diagrams, behavioral logs) in supplementary materials to enable replication .
  • Use standardized metrics for sociality (e.g., queen-worker ratios, brood care duration) to facilitate cross-study comparisons .

Q. What strategies are effective for conducting literature reviews on Halictine bee evolution?

  • Methodological Approach :

  • Use Google Scholar to prioritize highly cited works (e.g., Batra’s 1966 study on Indian Halictine bees) and filter by keywords like "eusociality reversals" or "phylogenetic plasticity" .
  • Synthesize findings into a conceptual framework that distinguishes between competing hypotheses (e.g., ecological vs. genetic drivers of sociality) .

Q. How can researchers address ethical considerations in field studies involving Halictine bees?

  • Methodological Approach :

  • Obtain permits for specimen collection and habitat disturbance, adhering to local regulations .
  • Document ethical protocols in appendices, including mitigation of environmental impact and compliance with institutional review boards .

Advanced Research Questions

Q. How can molecular phylogenetics and field observations be integrated to resolve contradictions in Halictine social evolution?

  • Methodological Approach :

  • Combine DNA sequencing (e.g., mitochondrial COI gene) with longitudinal behavioral data to test hypotheses about eusociality origins. For example, reconcile discrepancies between molecular divergence dates (e.g., 20-million-year-old lineages) and observed social plasticity using Bayesian tip-dating methods .
  • Use comparative transcriptomics to identify gene expression patterns linked to caste differentiation .

Q. What analytical frameworks are suitable for testing hypotheses about repeated gains and losses of eusociality in Halictine bees?

  • Methodological Approach :

  • Apply maximum likelihood or Bayesian ancestral state reconstruction to phylogenetic trees, incorporating branch-specific rates of social trait evolution .
  • Evaluate alternative models (e.g., Brownian motion vs. punctuated equilibrium) using Akaike Information Criterion (AIC) scores .

Q. How do ecological gradients influence intra-specific variation in Halictine social systems?

  • Methodological Approach :

  • Conduct transect surveys across altitudinal or climatic gradients to correlate social complexity (e.g., solitary vs. communal nesting) with variables like rainfall or floral resource availability .
  • Use generalized linear mixed models (GLMMs) to account for spatial autocorrelation and random effects (e.g., nest density) .

Q. What methods resolve contradictions between experimental and theoretical predictions in Halictine social dynamics?

  • Methodological Approach :

  • Perform sensitivity analyses on simulation models (e.g., agent-based models of reproductive skew) to identify parameters most affecting outcomes .
  • Validate models with empirical data, such as manipulative experiments altering queen-worker ratios or resource allocation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.